![molecular formula C24H27N6O11P B13828823 4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid](/img/structure/B13828823.png)
4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amino, hydroxy, and oxo groups, which contribute to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the furo[3,2-d][1,3,2]dioxaphosphinin ring system, the attachment of the amino and hydroxyphenyl groups, and the incorporation of the oxobutanoic acid moiety. Each step would require specific reagents and conditions, such as:
Formation of the furo[3,2-d][1,3,2]dioxaphosphinin ring: This step might involve cyclization reactions using appropriate precursors and catalysts.
Attachment of amino and hydroxyphenyl groups: These groups could be introduced through substitution reactions, using reagents like amino acids and phenols.
Incorporation of oxobutanoic acid: This step might involve esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions for industrial-scale production.
Purification techniques: Employing methods like crystallization, chromatography, and distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
The compound’s amino and hydroxyphenyl groups suggest potential biological activity, making it a candidate for drug development and biochemical studies.
Medicine
Due to its complex structure, the compound might exhibit pharmacological properties, such as enzyme inhibition or receptor binding, which could be explored for therapeutic applications.
Industry
The compound could be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups.
Mecanismo De Acción
The compound’s mechanism of action would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound might bind to the active site of enzymes, preventing substrate binding and catalysis.
Receptor binding: The compound could interact with cell surface receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid analogs: Compounds with similar structures but different substituents.
Other furo[3,2-d][1,3,2]dioxaphosphinin derivatives: Compounds with variations in the ring system or functional groups.
Uniqueness
This compound’s unique combination of functional groups and ring systems sets it apart from other similar compounds, potentially offering distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C24H27N6O11P |
|---|---|
Peso molecular |
606.5 g/mol |
Nombre IUPAC |
4-[[(4aR,6R,7R,7aR)-2-[(3S)-3-amino-4-(4-hydroxyphenyl)-2-oxobutoxy]-6-(6-aminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H27N6O11P/c25-14(7-12-1-3-13(31)4-2-12)15(32)8-37-42(36)38-9-16-20(41-42)21(40-18(35)6-5-17(33)34)24(39-16)30-11-29-19-22(26)27-10-28-23(19)30/h1-4,10-11,14,16,20-21,24,31H,5-9,25H2,(H,33,34)(H2,26,27,28)/t14-,16+,20+,21+,24+,42?/m0/s1 |
Clave InChI |
ORJHGYFFFCWLCQ-BHVVFWRTSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)OCC(=O)[C@H](CC5=CC=C(C=C5)O)N |
SMILES canónico |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)OCC(=O)C(CC5=CC=C(C=C5)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)

![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol](/img/structure/B13828769.png)
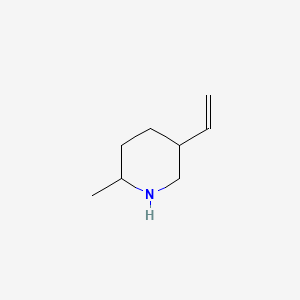
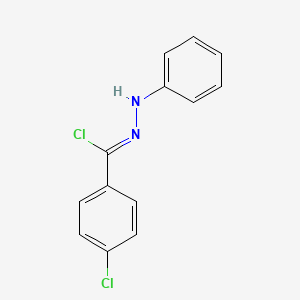

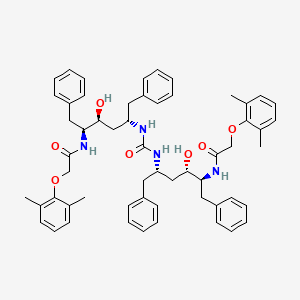
![Methyl 3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-Alpha-D-Galacto-Non-2-Ulopyranosidonic Acid](/img/structure/B13828796.png)
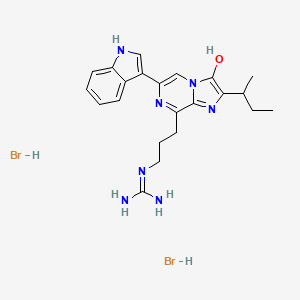

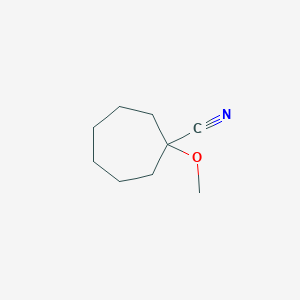
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid](/img/structure/B13828809.png)
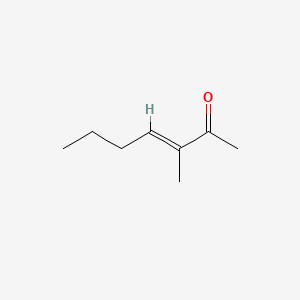
![[(3aR,9R,10aS)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B13828838.png)
